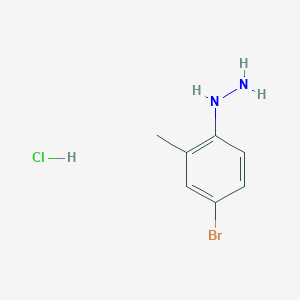

(4-Bromo-2-methylphenyl)hydrazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQUZPNVVNHBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858209-27-5 | |

| Record name | (4-bromo-2-methylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Methylphenyl Hydrazine Hydrochloride

Historical and Contemporary Approaches to Arylhydrazine Synthesis

The synthesis of arylhydrazines is a foundational process in organic chemistry, with historical roots tracing back to the 19th century. The classical and most enduring method involves the diazotization of a primary arylamine followed by a reduction step. thieme-connect.de This process, first reported in 1875 using sulfite (B76179) as the reducing agent, became a reliable and widely adopted technique for accessing a variety of substituted arylhydrazines. thieme-connect.de Common reducing agents in these historical contexts included alkali metal sulfites, tin(II) chloride, and zinc dust. thieme-connect.de

Contemporary approaches have increasingly focused on addressing the limitations of the classical method, particularly the safety concerns associated with unstable diazonium salt intermediates. nih.gov Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These methods, utilizing catalysts based on palladium or copper, facilitate the direct N-arylation of hydrazine (B178648) with aryl halides. nih.govresearchgate.net This evolution in synthetic strategy reflects a broader trend in chemical manufacturing towards processes that are not only efficient but also inherently safer and more environmentally benign. nih.gov

Diazotization-Reduction Pathways for (4-Bromo-2-methylphenyl)hydrazine Hydrochloride

The most prevalent method for synthesizing this compound follows the traditional diazotization-reduction pathway. This robust two-step sequence remains a cornerstone of its industrial and laboratory-scale production.

Precursor Chemistry: Derivatization from 4-Bromo-2-methylaniline (B145978)

The synthesis begins with the precursor 4-bromo-2-methylaniline. google.com This starting material is typically prepared from 2-methylaniline (o-toluidine). The manufacturing process involves a protection step of the amino group, commonly through acetylation to form N-(2-methylphenyl)acetamide. This is followed by a bromination reaction to introduce the bromine atom at the para position of the aromatic ring, yielding N-(4-bromo-2-methylphenyl)acetamide. The final step is a hydrolysis reaction to remove the acetyl protecting group, affording the desired 4-bromo-2-methylaniline precursor. google.com

Reaction Condition Optimization: Temperature, pH Control, and Reducing Agent Selection

The success of the diazotization-reduction sequence is highly dependent on the careful control of reaction parameters.

Diazotization: This step involves the reaction of 4-bromo-2-methylaniline with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid, typically concentrated hydrochloric acid. google.comorganic-chemistry.org Temperature control is the most critical parameter; the reaction must be maintained at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting arenediazonium salt and prevent its premature decomposition. google.comlibretexts.orglibretexts.org

Reduction: Following the formation of the diazonium salt, a reducing agent is introduced to convert it to the corresponding hydrazine. The choice of reducing agent is a key aspect of process optimization.

Tin(II) Chloride (SnCl₂): Stannous chloride in concentrated hydrochloric acid is a widely used and effective reducing agent for this transformation. thieme-connect.degoogle.comgoogle.com

Sulfites: Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are also common choices. libretexts.orgnptel.ac.in When using sulfites, pH control can be important. The reaction may involve adjusting the pH to be neutral or slightly alkaline during the initial reduction, followed by acidification to yield the final hydrazine salt. google.com

Zinc Dust: Metallic zinc in an acidic medium can also be employed for the reduction. google.com

The final product is isolated as the hydrochloride salt, which is generally more stable and easier to handle than the free base.

| Parameter | Condition | Purpose |

| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. google.com |

| Diazotization Reagents | NaNO₂ / conc. HCl | In situ generation of nitrous acid (HNO₂). organic-chemistry.org |

| Reducing Agents | SnCl₂, Na₂SO₃/NaHSO₃, Zn | Conversion of the diazonium group to a hydrazine group. thieme-connect.degoogle.comlibretexts.org |

| pH Control (Sulfite Reduction) | Neutral/alkaline then acidic | Optimizes the reduction process and facilitates product isolation. google.com |

Mechanistic Aspects of Diazotization and Subsequent Reduction

Diazotization Mechanism: The reaction is initiated by the protonation of nitrous acid by the strong mineral acid to form the nitrosonium ion (NO⁺), a potent electrophile. byjus.com The nucleophilic nitrogen atom of the primary amine (4-bromo-2-methylaniline) attacks the nitrosonium ion. This is followed by a series of proton transfers and the eventual elimination of a water molecule to generate the stable arenediazonium ion, which has a nitrogen-nitrogen triple bond. masterorganicchemistry.com

Reduction Mechanism:

With Sulfites: The reduction is believed to proceed via an initial nucleophilic attack of the sulfite or bisulfite ion on the terminal nitrogen of the diazonium salt. libretexts.org This forms an intermediate azo-sulfonate. nptel.ac.in Further reduction by another equivalent of sulfite and subsequent acidic hydrolysis cleaves the sulfur-nitrogen bonds to yield the arylhydrazine hydrochloride. libretexts.org

With Tin(II) Chloride: The mechanism involves the transfer of electrons from Sn(II) to the diazonium salt. Sn(II) acts as a two-electron reducing agent, converting the diazonium group [-N₂]⁺ to the hydrazine group [-NHNH₂].

Alternative Synthetic Routes to this compound and Related Analogues

While the diazotization-reduction pathway is dominant, alternative methods have been developed, largely to avoid the use of diazonium salts.

Transition-Metal-Catalyzed Cross-Coupling: A significant modern alternative is the direct C-N bond formation via cross-coupling chemistry. These reactions typically involve the coupling of an aryl halide with hydrazine hydrate. researchgate.net For the synthesis of (4-Bromo-2-methylphenyl)hydrazine, this would entail using a starting material like 1,4-dibromo-2-methylbenzene. Both palladium- and copper-based catalytic systems have been shown to be effective for this transformation. nih.govresearchgate.net These methods are advantageous as they often proceed under milder conditions and avoid the handling of potentially explosive intermediates. nih.gov

Alternative Reducing Agents: Within the classical pathway, alternatives to tin and sulfite have been explored. For instance, triphenylphosphine (B44618) has been used to reduce diazonium salts to the corresponding arylhydrazines. The reaction proceeds through a triphenyl-aryl hydrazyl phosphonium (B103445) salt intermediate, which is then hydrolyzed to yield the final product. google.comgoogle.com

Methodological Advancements in the Preparation of this compound

Recent advancements in synthetic methodology have focused on improving the safety and efficiency of the traditional diazotization-reduction process, especially for industrial-scale production.

The most notable advancement is the application of continuous flow chemistry . patsnap.com Diazonium salts are notoriously unstable and can pose a significant explosion hazard when accumulated in large quantities in batch reactors. google.com Flow chemistry mitigates this risk by creating a system where small amounts of the arylamine are continuously diazotized and the resulting diazonium salt is immediately mixed with the reducing agent in a subsequent segment of the reactor. patsnap.comresearchgate.net This process prevents the accumulation of the hazardous intermediate, leading to an inherently safer manufacturing process. This technology not only enhances safety but can also improve reaction efficiency and consistency. google.com

Considerations for Scalability and Synthetic Efficiency

Key Stages and Scalability Considerations:

| Synthetic Stage | Key Parameters and Reagents | Considerations for Scalability and Efficiency |

| Diazotization | 4-bromo-2-methylaniline, Hydrochloric Acid, Sodium Nitrite | Temperature Control: This reaction is highly exothermic and must be maintained at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. Efficient heat exchange systems are crucial for large-scale reactors. Reagent Addition: Slow and controlled addition of sodium nitrite solution is essential to manage the reaction rate and temperature. Acid Concentration: The concentration of hydrochloric acid is critical for the stability of the diazonium salt. |

| Reduction | Diazonium Salt Intermediate, Reducing Agent (e.g., Zinc powder, Sodium sulfite, Stannous chloride) | Choice of Reducing Agent: The selection of the reducing agent is a key decision. Zinc powder in an acidic medium is a common choice. google.com Sodium sulfite or sodium bisulfite offer an alternative with different work-up procedures. google.com The cost, availability, and environmental impact of the reducing agent are major considerations for large-scale synthesis. Reaction Conditions: The temperature and pH of the reduction step must be carefully controlled to maximize the yield of the desired hydrazine and minimize the formation of by-products. Work-up and Isolation: The isolation of the hydrazine free base after reduction often involves neutralization and extraction, which can be solvent and time-intensive on a large scale. |

| Salt Formation and Purification | (4-Bromo-2-methylphenyl)hydrazine, Hydrochloric Acid, Solvent | Crystallization: The final product is typically isolated as the hydrochloride salt by crystallization. The choice of solvent is critical for obtaining high purity and good crystal morphology, which facilitates filtration and drying. Purification: Recrystallization may be necessary to achieve the desired purity specifications. The efficiency of the crystallization and filtration steps significantly impacts the overall process time and solvent consumption. |

Detailed Research Findings on Analogous Syntheses:

While specific literature on the scalable synthesis of this compound is limited, extensive research on the synthesis of structurally similar compounds, such as 4-bromophenylhydrazine hydrochloride, provides valuable insights into the optimization of this process.

For instance, a patented method for the preparation of 4-bromophenylhydrazine hydrochloride details a process involving the diazotization of 4-bromoaniline (B143363) with sodium nitrite in hydrochloric acid at 0-5 °C. google.com The subsequent reduction is carried out using zinc powder while maintaining the temperature between 15-20 °C. google.com The crude hydrazine is then purified by recrystallization from water with activated carbon, and finally converted to the hydrochloride salt. google.com This process highlights the importance of temperature control in both the diazotization and reduction steps to ensure high yield and purity.

Another approach utilizes sodium pyrosulfite as the reducing agent for the diazonium salt of various substituted anilines. google.com This method can offer advantages in terms of cost and ease of handling compared to metal-based reducing agents. The reaction is typically carried out at a controlled pH, which is a critical parameter for achieving high conversion and selectivity. google.com

The efficiency of the final salt formation and purification step is also a key consideration. The choice of solvent for crystallization can significantly influence the yield and purity of the final product. Acetone is often used as a wash solvent to remove impurities during filtration. google.com

Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 Methylphenyl Hydrazine Hydrochloride

Fundamental Reactivity of the Hydrazine (B178648) Moiety

(4-Bromo-2-methylphenyl)hydrazine hydrochloride possesses a hydrazine moiety (-NHNH₂) attached to a substituted benzene (B151609) ring. The fundamental reactivity of this compound is dictated by the chemical properties of the hydrazine group, which are modulated by the electronic effects of the 4-bromo and 2-methyl substituents on the phenyl ring.

The hydrazine group is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. geeksforgeeks.org This structural feature confers basic and nucleophilic properties to the molecule. wikipedia.org Hydrazine is a weaker base than ammonia (B1221849). byjus.com The basicity of the hydrazine moiety in this compound is influenced by the substituents on the aromatic ring. The methyl group at the ortho position is an electron-donating group, which slightly increases the electron density on the ring and the adjacent nitrogen atom. Conversely, the bromine atom at the para position is an electron-withdrawing group via its inductive effect, which tends to decrease the basicity.

The most significant chemical property of the hydrazine moiety is its nucleophilicity. The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. vedantu.com This reaction forms the basis for the synthesis of hydrazones, which are key intermediates in many further transformations. libretexts.org Furthermore, the hydrazine group can act as a potent reducing agent, although this reactivity is less commonly exploited in the context of complex organic synthesis compared to its role as a nucleophile. bris.ac.ukrsc.org The hydrochloride salt form indicates that the compound is typically handled as a more stable, crystalline solid, with the basic hydrazine group protonated. In reactions, a base is often added to liberate the free hydrazine for it to act as a nucleophile.

Role as a Precursor in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, containing a nucleophilic hydrazine group and an aromatic ring, allows for the construction of various fused and non-fused ring systems. These reactions typically involve an initial condensation with a suitable substrate followed by an intramolecular cyclization step.

The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indole derivatives. thermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone. nih.govwikipedia.orgbyjus.com this compound serves as the arylhydrazine component in this synthesis.

The general mechanism proceeds as follows:

Hydrazone Formation : (4-Bromo-2-methylphenyl)hydrazine reacts with a carbonyl compound to form the corresponding (4-bromo-2-methylphenyl)hydrazone. alfa-chemistry.com

Tautomerization : The hydrazone tautomerizes to its enamine form. byjus.com

nih.govnih.gov-Sigmatropic Rearrangement : Under acidic conditions, the protonated enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. wikipedia.org

Cyclization and Aromatization : The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the final aromatic indole ring. nih.govalfa-chemistry.com

Using this compound, the reaction with an unsymmetrical ketone like 2-butanone (B6335102) can potentially lead to two regioisomeric indoles. The substitution pattern on the final indole product is determined by the structure of the carbonyl compound used. For example, reaction with pyruvic acid would yield a 6-bromo-4-methylindole-2-carboxylic acid. alfa-chemistry.com This synthesis is a robust method for accessing specifically substituted indoles, which are important scaffolds in medicinal chemistry. nih.govrsc.org

Table 1: Examples of Fischer Indole Synthesis with (4-Bromo-2-methylphenyl)hydrazine

| Carbonyl Reactant | Expected Indole Product |

| Acetone | 6-Bromo-2,4-dimethyl-1H-indole |

| Pyruvic acid | 6-Bromo-4-methyl-1H-indole-2-carboxylic acid |

| Cyclohexanone | 8-Bromo-6-methyl-1,2,3,4-tetrahydrocarbazole |

This compound is a key building block for the synthesis of pyrazole (B372694) and pyrazoline derivatives. These five-membered heterocyclic compounds are typically formed through the condensation of a hydrazine with a substrate containing two electrophilic centers, such as 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. nih.gov

When reacting with 1,3-diketones, (4-Bromo-2-methylphenyl)hydrazine undergoes a cyclocondensation reaction. The reaction proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. This method allows for the synthesis of 1,3,5-substituted pyrazoles with high regioselectivity. beilstein-journals.orgnih.gov

Similarly, the reaction with α,β-unsaturated aldehydes or ketones leads to the formation of pyrazolines via a Michael addition followed by intramolecular cyclization and dehydration. organic-chemistry.org These pyrazoline intermediates can sometimes be oxidized in situ to the corresponding pyrazoles. organic-chemistry.org The substituents from the (4-Bromo-2-methylphenyl)hydrazine will be located at the N1 position of the resulting pyrazole ring.

Table 2: Synthesis of Pyrazole Derivatives

| Co-reactant | Heterocyclic Product Class | Product Example |

| Acetylacetone (a 1,3-diketone) | Pyrazole | 1-(4-Bromo-2-methylphenyl)-3,5-dimethyl-1H-pyrazole |

| Chalcone (an α,β-unsaturated ketone) | Pyrazoline/Pyrazole | 1-(4-Bromo-2-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |

| Ethyl acetoacetate (B1235776) (a β-ketoester) | Pyrazolone | 1-(4-Bromo-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

Substituted hydrazines are crucial for the synthesis of 1,2,4-triazole (B32235) and 1,2,3-triazole ring systems. mdpi.com this compound can be utilized in several synthetic strategies to obtain these heterocycles.

One common method for synthesizing 1,2,4-triazoles involves the reaction of the hydrazine with compounds containing a carbon-nitrogen double or triple bond. For instance, reaction with acyl amidines can lead to 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.orgnih.gov Another route involves the cyclization of N-acylhydrazones. For example, (4-Bromo-2-methylphenyl)hydrazine can first be converted to a hydrazide, which is then reacted with an orthoester. The resulting intermediate can be cyclized to form the 1,2,4-triazole ring. nepjol.info

The formation of 1,2,3-triazoles often involves the Boulton–Katritzky rearrangement of hydrazones derived from certain heterocyclic systems. beilstein-journals.org This process involves the intramolecular cyclization of a hydrazone, leading to a rearrangement that forms the stable 1,2,3-triazole ring. beilstein-journals.org

Table 3: Synthetic Routes to Triazoles

| Synthetic Method | Co-reactant(s) | Heterocycle Formed |

| Einhorn-Brunner Reaction | Diacylamines | 1,2,4-Triazole |

| Pellizzari Reaction | Amide, Acyl hydrazide | 1,2,4-Triazole |

| Reaction with Amidines | Oxamide-derived amidines | 1,5-disubstituted-1,2,4-triazole |

| Boulton–Katritzky Rearrangement | Substituted 1,2,4-oxadiazoles | 1,2,3-Triazole |

The reaction of this compound with aldehydes and ketones is a fundamental transformation that yields the corresponding hydrazones. vedantu.com This reaction is a nucleophilic addition-elimination at the carbonyl carbon. The hydrazine acts as the nucleophile, and the reaction typically requires mildly acidic conditions to activate the carbonyl group and facilitate the dehydration step. uni.edu

Hydrazones derived from (4-Bromo-2-methylphenyl)hydrazine are often stable, crystalline solids that can be easily isolated and purified. mdpi.com They are not only important final products but also serve as crucial intermediates for a variety of other reactions. As previously mentioned, they are the key precursors in the Fischer indole synthesis. nih.gov Additionally, they are intermediates in the Wolff-Kishner reduction, a reaction that reduces a carbonyl group to a methylene (B1212753) group. libretexts.org The formation of N-tosylhydrazones from carbonyl compounds, followed by photo-induced or thermal decomposition, can generate diazo species for further reactions. nih.gov

The versatility of this compound extends beyond the synthesis of indoles, pyrazoles, and triazoles. It can participate in the construction of other, more complex heterocyclic systems. For example, it can be used in the synthesis of 1,2,4-triazine (B1199460) derivatives. The synthesis of 1,4-dihydrobenzo[e] byjus.comnih.govwikipedia.orgtriazines can be achieved through the oxidative cyclization of functionally substituted amidrazones, which can be prepared from arylhydrazines. mdpi.com Phenylhydrazines are known to be involved in a myriad of synthetic transformations, leading to a wide diversity of heterocyclic scaffolds. researchgate.net These reactions often leverage the nucleophilicity of both nitrogen atoms in the hydrazine moiety to build more elaborate ring structures.

Electrophilic and Nucleophilic Reactions Involving the Brominated Aromatic Ring

The reactivity of the aromatic ring in (4-Bromo-2-methylphenyl)hydrazine is dictated by the electronic effects of its substituents: the bromo, methyl, and hydrazinyl groups. The methyl group is an activating, ortho-, para- directing group due to its positive inductive and hyperconjugative effects. Conversely, the bromine atom is a deactivating, ortho-, para- directing group due to its negative inductive effect and positive resonance effect. The hydrazinyl group (-NHNH2), particularly when protonated as in the hydrochloride salt, is a strongly deactivating, meta- directing group.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

The bromine atom on the aromatic ring can be replaced via nucleophilic aromatic substitution (SNA) reactions. nih.gov Aryl halides are generally unreactive towards nucleophiles unless the ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In (4-Bromo-2-methylphenyl)hydrazine, the lack of such strong activation means that SNA reactions typically require forcing conditions or metal catalysis. nih.gov However, reactions with strong nucleophiles under specific conditions, such as high temperature and pressure, can lead to the displacement of the bromide.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The aryl bromide functionality in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. beilstein-journals.org This allows for the formation of a new carbon-carbon bond at the position of the bromine atom, enabling the synthesis of various biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgbeilstein-journals.org It is a reliable method for synthesizing aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.govnih.gov While the starting material is already a hydrazine, this methodology could be used to couple the aryl bromide portion with other amines or even to form more complex hydrazine structures.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, though it is not as commonly used for aryl bromides compared to Suzuki or Sonogashira reactions. nobelprize.org

Stille Coupling: This involves the reaction with an organotin compound, providing another route for C-C bond formation. libretexts.org

Recent studies have detailed efficient methods for the palladium-catalyzed coupling of aryl halides with hydrazine itself to form aryl hydrazines, highlighting the compatibility of the hydrazine moiety with these catalytic systems. nih.govnih.gov These reactions often proceed with low catalyst loadings and tolerate a wide range of functional groups. nih.govorganic-chemistry.org

Other Metal-Mediated Transformations:

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium for forming C-N, C-O, and C-S bonds at the aryl bromide position. researchgate.net Furthermore, metal-mediated halogen exchange reactions, known as aromatic Finkelstein reactions, can be used to convert the aryl bromide into a more reactive aryl iodide, which can be beneficial for subsequent cross-coupling steps. frontiersin.org

Comparative Reactivity Studies with Related Substituted Phenylhydrazines

The reactivity of this compound can be understood by comparing it with unsubstituted phenylhydrazine (B124118) and other derivatives. The substituents on the aromatic ring significantly influence the nucleophilicity of the hydrazine group and the reactivity of the ring itself.

Effect of Substituents on Hydrazine Nucleophilicity: The hydrazine moiety is a nucleophile, participating in reactions such as the formation of hydrazones with aldehydes and ketones. The electron-withdrawing bromine atom at the para position reduces the electron density on the ring and, by extension, on the hydrazine nitrogens, thereby decreasing their nucleophilicity compared to unsubstituted phenylhydrazine. Conversely, the electron-donating methyl group at the ortho position slightly increases the electron density, counteracting the effect of the bromine to some extent. The protonation of the hydrazine in the hydrochloride salt form drastically reduces its nucleophilicity until it is neutralized by a base.

Effect of Substituents on Aromatic Ring Reactivity: As discussed in section 3.3, the interplay between the activating methyl group and the deactivating bromo and hydrazinium (B103819) groups governs the ring's susceptibility to electrophilic attack. Compared to phenylhydrazine, the ring in (4-Bromo-2-methylphenyl)hydrazine is less activated towards electrophiles. In contrast, a derivative like (4-methylphenyl)hydrazine would be more reactive in EAS reactions due to the sole presence of an activating methyl group.

Computational Analysis Insights: Theoretical studies on substituted phenylhydrazines often utilize Frontier Molecular Orbital (FMO) analysis to predict reactivity. nih.gov A higher energy Highest Occupied Molecular Orbital (HOMO) indicates a greater ability to donate electrons and thus higher reactivity as a nucleophile. nih.gov A lower HOMO-LUMO energy gap suggests higher polarizability and greater chemical reactivity. nih.gov It can be inferred that the HOMO energy of (4-Bromo-2-methylphenyl)hydrazine would be lower than that of (4-methylphenyl)hydrazine but potentially similar to or slightly higher than that of (4-bromophenyl)hydrazine (B1265515) due to the competing electronic effects of the methyl and bromo substituents.

Advanced Spectroscopic and Structural Characterization Studies of 4 Bromo 2 Methylphenyl Hydrazine Hydrochloride

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for (4-Bromo-2-methylphenyl)hydrazine hydrochloride is not widely published, analysis of closely related structures, such as monoclinic phenylhydrazine (B124118) hydrochloride, provides a robust model for its expected solid-state characteristics. oup.com

The structure would be composed of the (4-bromo-2-methylphenyl)hydrazinium cation and a chloride anion. The cation features a planar phenyl ring substituted with a bromine atom and a methyl group. The protonation of the hydrazine (B178648) moiety is expected to occur at the terminal nitrogen (β-nitrogen), which is more basic, forming a -NH3+ group. This hydrazinium (B103819) group would be the primary site for electrostatic interactions and hydrogen bonding.

The crystal packing is anticipated to be dominated by a network of hydrogen bonds between the hydrazinium group's protons and the chloride anions (N-H···Cl). These interactions link the ions into an extended supramolecular architecture. Additionally, phenylhydrazine ions are often linked by N-H···N hydrogen bonds, forming infinite chains. oup.com The presence of the bulky bromine atom and the methyl group would influence the crystal packing, potentially leading to specific stacking arrangements of the aromatic rings. The table below outlines the anticipated crystallographic parameters based on analogous compounds.

Table 1: Predicted Single-Crystal X-ray Diffraction Parameters

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 9 - 11 |

| b (Å) | 8 - 10 |

| c (Å) | 7 - 9 |

| β (°) | 90 - 110 |

| Z (molecules/unit cell) | 4 |

| Key Interactions | N-H···Cl hydrogen bonds, π-π stacking |

Note: These values are predictive and based on analyses of similar structures like phenylhydrazine hydrochloride.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In a typical solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazinium group. spectrabase.com The aromatic region would display a characteristic splitting pattern for the three protons on the substituted ring. The methyl group would appear as a singlet, and the -NH and -NH₃⁺ protons would likely appear as broad signals due to exchange with residual water and quadrupolar effects from the nitrogen atoms.

The ¹³C NMR spectrum would show seven distinct signals: one for the methyl carbon and six for the aromatic carbons, with their chemical shifts influenced by the bromo, methyl, and hydrazinium substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| -CH₃ | ~2.2 | ~17 |

| Aromatic C-H (H3) | ~7.3 (d) | ~132 |

| Aromatic C-H (H5) | ~7.0 (dd) | ~130 |

| Aromatic C-H (H6) | ~6.8 (d) | ~115 |

| Aromatic C-NHNH₃⁺ (C1) | - | ~145 |

| Aromatic C-CH₃ (C2) | - | ~130 |

| Aromatic C-Br (C4) | - | ~112 |

| -NH-NH₃⁺ | 8.0 - 10.5 (broad) | - |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. 'd' denotes doublet, 'dd' denotes doublet of doublets.

Elucidation of Tautomeric Forms and Dynamic Processes

For arylhydrazines, tautomerism is a key consideration. In its neutral form, (4-Bromo-2-methylphenyl)hydrazine exists predominantly as such, rather than its azo tautomer. In the hydrochloride salt, the molecule is protonated. The site of protonation is the terminal β-nitrogen atom (-NH₂) due to its higher basicity compared to the α-nitrogen, which is directly attached to the electron-withdrawing phenyl ring.

The resulting (4-bromo-2-methylphenyl)hydrazinium cation (Ar-NH-NH₃⁺) is the dominant species in solution. Dynamic processes observable by NMR could include the chemical exchange of the acidic N-H protons with the solvent or trace amounts of water, leading to the characteristic broadening of their NMR signals. Variable temperature NMR studies could provide further insight into the kinetics of these exchange processes and any restricted rotation around the C-N bond.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H5 and H6, and between H5 and H3, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal (H3 to C3, H5 to C5, H6 to C6) and the methyl proton signal to the methyl carbon.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in the molecule and the nature of intermolecular interactions like hydrogen bonding. researchgate.net

The FT-IR spectrum of this compound is expected to be rich in information. The broad absorption bands in the 3200-2600 cm⁻¹ region are characteristic of the stretching vibrations of the -NH₃⁺ group involved in strong hydrogen bonding with the chloride anion. Other key vibrations include N-H bending, aromatic C-H stretching, and C=C stretching of the phenyl ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for identifying the C-Br stretching vibration, which typically appears in the low-frequency region (below 600 cm⁻¹). researchgate.netresearchgate.net The symmetric vibrations of the benzene ring are also often strong in the Raman spectrum. physicsopenlab.org

Table 3: Principal Vibrational Modes and Expected Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (-NH₃⁺) | FT-IR | 3200 - 2600 (broad) |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₃) | FT-IR, Raman | 2980 - 2850 |

| N-H Bend (-NH₃⁺) | FT-IR | 1600 - 1500 |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 |

| C-N Stretch | FT-IR | 1300 - 1200 |

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for confirming the molecular weight and elucidating the structure.

A key feature in the mass spectrum of (4-Bromo-2-methylphenyl)hydrazine will be the isotopic profile of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This provides a definitive signature for the presence of bromine in the molecule.

The fragmentation of the molecular ion (after loss of HCl and ionization of the free base) would likely proceed through several pathways:

Alpha-cleavage: Loss of the terminal NH₂ group.

Benzylic cleavage: Loss of a hydrogen radical from the methyl group.

Loss of the entire hydrazine moiety: Cleavage of the C-N bond to generate a bromotoluene radical cation.

Loss of the bromine atom: This would result in a fragment without the characteristic M/M+2 pattern.

Table 4: Predicted Key Fragments in Mass Spectrometry

| Fragment Ion | Proposed Structure | Predicted m/z | Key Feature |

|---|---|---|---|

| Molecular Ion | [C₇H₉BrN₂]⁺ | 200/202 | Isotopic pair (1:1) |

| [M - NH₂]⁺ | [C₇H₇BrN]⁺ | 184/186 | Isotopic pair (1:1) |

| [M - N₂H₃]⁺ | [C₇H₆Br]⁺ | 169/171 | Isotopic pair (1:1) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated System Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption is primarily due to electronic transitions within the substituted benzene ring chromophore.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. acs.org Phenylhydrazine itself typically shows two main absorption bands. The substitution of the ring with a bromine atom (an auxochrome with -I and +M effects) and a methyl group (an auxochrome with +I effect) will cause shifts in the position (λ_max) and intensity (molar absorptivity, ε) of these bands. The protonation of the hydrazine group to form the hydrazinium ion (-NH₂NH₃⁺) acts as an electron-withdrawing group, which will also influence the electronic transitions, typically causing a hypsochromic (blue) shift compared to the free base.

Table 5: Expected Electronic Transitions and Absorption Maxima

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* (E2-band) | Phenyl Ring | ~210-230 |

| π → π* (B-band) | Phenyl Ring | ~260-280 |

Note: Values are approximate and can be influenced by the solvent used.

Computational and Theoretical Investigations of 4 Bromo 2 Methylphenyl Hydrazine Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (4-Bromo-2-methylphenyl)hydrazine hydrochloride, DFT studies offer a detailed understanding of its geometric and electronic properties.

Optimized Molecular Geometry and Conformational Preferences

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key aspect of these studies, explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. For this compound, the orientation of the hydrazine (B178648) group relative to the phenyl ring is of particular interest. The presence of the methyl and bromo substituents on the phenyl ring can influence the conformational preferences due to steric and electronic effects.

Table 1: Theoretical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.91 | ||

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | |

| C-N | 1.43 | ||

| N-N | 1.45 | ||

| C-C-N | 120.5 | ||

| C-N-N | 118.7 | ||

| C-C-C-C (ring) | 0 - 2 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. irjweb.comwikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. irjweb.comwikipedia.org For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the hydrazine moiety, while the LUMO may be distributed over the aromatic system. The energy gap can be used to understand the molecule's electronic transitions and its potential as an electron donor or acceptor. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red and yellow regions) is expected around the nitrogen atoms of the hydrazine group and the bromine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is likely to be found around the hydrogen atoms, particularly those of the hydrochloride, making them sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals. wikipedia.org It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. wikipedia.org For this compound, NBO analysis can reveal the nature of the bonds, the hybridization of the atoms, and the delocalization of electron density from occupied to unoccupied orbitals, which contributes to the stability of the molecule. wikipedia.org

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental data to confirm the molecular structure. The calculated vibrational frequencies can help in the assignment of the observed spectral bands to specific vibrational modes of the molecule. Similarly, predicted NMR chemical shifts can aid in the interpretation of the experimental NMR spectra.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide a set of descriptors that help in quantifying the reactivity of a molecule. rasayanjournal.co.in These descriptors are derived from the electronic structure and include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a molecule.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. rasayanjournal.co.in

Global Softness (S): The reciprocal of global hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. rasayanjournal.co.in

These descriptors are valuable in predicting the behavior of this compound in chemical reactions. rasayanjournal.co.in

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Chemical Potential (μ) | -3.85 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface and Energy Framework Analyses

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in the crystal structure of a compound. nih.govscispace.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots provide information about the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.govnih.gov For this compound, strong N-H···Cl hydrogen bonds are expected to be a dominant feature in the crystal packing.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. rsc.org This involves calculating the potential energy surface for a given reaction, which allows for the identification of reactants, products, intermediates, and transition states. rsc.org By determining the energy barriers associated with different reaction pathways, it is possible to predict the most likely mechanism. For instance, in reactions such as the Fischer indole (B1671886) synthesis, where hydrazine derivatives are key reactants, computational modeling can elucidate the role of the substituents on the phenyl ring in influencing the reaction rate and regioselectivity.

(4-Bromo-3-methylphenyl)hydrazine hydrochloride (1:1) - ChemSpider ChemSpider record containing structure, synonyms, properties, vendors and database links for (4-Bromo-3-methylphenyl)hydrazine hydrochloride (1:1), XBGQEKKSKADUKC-UHFFFAOYSA-N. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOsHH60fVg2ZwlORr_ybFYfhxqXj3MMtaqNnKKe5RbFFG7OFEhYWcdNHt3b-5mEj8QPw8j60gPkh_sUH6j-FlmsEFH4FO01neBL_fObfR7spyf5gSOgGX84HkiEO3h90MWCWqEztQeU0nttCrzC-Fld1OcGCEA